N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide

Description

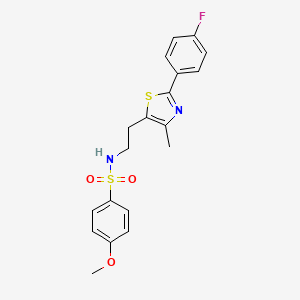

This compound features a thiazole core substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 2. An ethyl chain links the thiazole to a 4-methoxybenzenesulfonamide moiety.

Properties

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3S2/c1-13-18(26-19(22-13)14-3-5-15(20)6-4-14)11-12-21-27(23,24)17-9-7-16(25-2)8-10-17/h3-10,21H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINBNSULBDASKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors, which could potentially be the case for this compound as well.

Mode of Action

It can be inferred that the compound interacts with its targets, possibly leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest that the compound may affect a variety of biochemical pathways.

Pharmacokinetics

It is known that tertiary aliphatic amines, which could be a part of this compound, are biotransformed through a reversible reaction into tertiary amine oxides.

Result of Action

Similar compounds have demonstrated various biological activities, suggesting that this compound may have similar effects.

Biological Activity

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

This compound features several key structural components that contribute to its biological activity:

- Thiazole Ring : A five-membered heterocyclic structure that may play a role in the interaction with biological targets.

- Sulfonamide Group : Known for its antibacterial properties, this group enhances the compound's pharmacological profile.

- Fluorophenyl Group : The presence of fluorine is expected to influence the lipophilicity and metabolic stability of the molecule.

Biological Activity

Research indicates that compounds containing similar structural motifs exhibit diverse biological activities. Here are some key findings related to this compound:

- Anticonvulsant Potential : Preliminary studies suggest that this compound may act as an anticonvulsant by inhibiting voltage-gated sodium channels, which are critical in the generation of epileptic seizures.

- Antiproliferative Activity : Similar thiazole-containing compounds have demonstrated significant antiproliferative effects against cancer cell lines, particularly melanoma and prostate cancer. These compounds exert their effects through mechanisms such as inhibition of tubulin polymerization .

- Enzyme Inhibition : The sulfonamide moiety can interact with various enzymes, potentially inhibiting their activity and providing insights into enzyme function and regulation.

The mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

- The sulfonamide group forms hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition.

- The fluorinated aromatic rings may enhance binding affinity through non-covalent interactions such as π-π stacking and van der Waals forces.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Fluorothiazole | Contains fluorine and thiazole | Exhibits strong antimicrobial activity |

| Sulfanilamide | Sulfonamide structure without thiazole | Known for antibacterial properties |

| 2-Methylthiazole | Methyl-substituted thiazole | Demonstrates antifungal activity |

This table illustrates how this compound may leverage its unique combination of functionalities for enhanced biological applications.

Case Studies

- Anticonvulsant Studies : In a study published in "Bioorganic & Medicinal Chemistry Letters," researchers explored the anticonvulsant properties of related thiazole compounds and noted significant activity against seizure models in rodents. This suggests a promising avenue for further exploration of this compound.

- Cancer Research : A series of studies focused on thiazole derivatives revealed improved antiproliferative activity against various cancer cell lines when structural modifications were applied. This highlights the potential for developing novel anticancer agents based on this compound's structure .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Physicochemical Properties

- Lipophilicity: Fluorophenyl and methylthiazole groups increase logP compared to non-halogenated analogs (e.g., sulfentrazone’s dichlorophenyl enhances soil adhesion) .

- Solubility : The 4-methoxybenzenesulfonamide moiety improves aqueous solubility relative to purely aromatic sulfonamides (e.g., CAS: 863594-60-9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.